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molecular formula C10H10N4O5 B8389631 2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid

2-((6-oxo-3H-Purin-9(6H)-yl)methyl)succinicacid

Cat. No. B8389631
M. Wt: 266.21 g/mol
InChI Key: AZJOXFCXPOXDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091432

Procedure details

2.00 g (6.82 mmol) of 2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester (AIT-0073) was placed into a 50 ml round bottom flask equipped with a magnetic stirring bar. Then 10 ml glacial acetic acid was added and the solution was stirred until homogeneous. 2.35 g (34.10 mmol) of NaNO2 in 4 ml of H2O was added to the stirring solution dropwise. The stoppered solution was stirred for 24 hours at room temperature. An additional 0.775 g (11.23 mmol) of NaNO2 in 1 ml H2O was added and the solution was stirred for another 24 hours. The acetic acid was removed under reduced pressure on the rotary evaporator. Water was added and was removed in the same manner. This was repeated again until little or no more acetic acid was left. 10 ml of H2O was added to the semi-solid residue to completely dissolve the mixture. This solution was extracted with 30 ml-40 ml of acetonitrile and the aqueous layer was discarded. The organic layer was washed twice with 30 ml of saturated brine. Upon evaporation of the solvent, a light orange oil was obtained. This was treated with 35 ml of ethyl ether and triturated with methanol to yield 615 mg of 3-[(1,6-dihydro-6-oxo-9H-purin-9-yl)methyl]butanedioicacid, methyl diester (AIT-0075) as an off-white solid. Yield: 31% m.p. 130°-135° C.
Name
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.35 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.775 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[CH:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([CH2:17][C:18]([O:20]C)=[O:19])[C:13]([O:15]C)=[O:14])[CH:5]=[N:4][C:3]1=2.C(O)(=[O:24])C.N([O-])=O.[Na+].C(OCC)C>O>[O:24]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH:12]([C:13]([OH:15])=[O:14])[CH2:17][C:18]([OH:20])=[O:19])[CH:5]=[N:4][C:3]1=2 |f:2.3|

Inputs

Step One
Name
2-[(1,6-dihydro-6-amino-9H-purin-9-yl)methyl]butanedioic acid, dimethyl ester
Quantity
2 g
Type
reactant
Smiles
NC1C=2N=CN(C2N=CN1)CC(C(=O)OC)CC(=O)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.775 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
STIRRING
Type
STIRRING
Details
The stoppered solution was stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
the solution was stirred for another 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed under reduced pressure on the rotary evaporator
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
was removed in the same manner
WAIT
Type
WAIT
Details
was left
ADDITION
Type
ADDITION
Details
10 ml of H2O was added to the semi-solid residue
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the mixture
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with 30 ml-40 ml of acetonitrile
WASH
Type
WASH
Details
The organic layer was washed twice with 30 ml of saturated brine
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
a light orange oil was obtained
CUSTOM
Type
CUSTOM
Details
triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2N=CN(C2N=CN1)CC(CC(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 615 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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